4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde

Catalog No.
S6513392
CAS No.
1514516-76-7
M.F
C11H8F2O3
M. Wt
226.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldeh...

CAS Number

1514516-76-7

Product Name

4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde

Molecular Formula

C11H8F2O3

Molecular Weight

226.2
4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde is a chemical compound with an interesting molecular structure that has made it the subject of extensive research. This paper aims to provide a comprehensive overview of this compound by discussing its definition, physical and chemical properties, synthesis, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde is a chemical compound with the chemical formula C11H7F2O3. It is commonly known as DFPA or DFMBO aldehyde. This compound is a benzaldehyde derivative that contains fluorine as a substituent. It was first synthesized by Takao Yakura in 1990 for the purpose of creating a fluorescent labeling reagent for biological macromolecules such as proteins, peptides, and oligonucleotides.
4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde is a light yellow solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. It has a molecular weight of 228.17 g/mol, a melting point of 71-73°C, and a boiling point of 305-307°C. The compound is air and light-sensitive and should be stored in the dark.
The chemical nature of DFPA makes it a reactive and versatile compound. It undergoes various chemical reactions such as nucleophilic substitution, Michael addition, and oxidative coupling to form new derivatives with different properties and applications.
DFPA can be synthesized in several ways, such as by the reaction of 2,3-difluorophenol with propargyl alcohol in the presence of a base like potassium carbonate. Then, the product can be oxidized to form DFPA with different solvents and reaction conditions.
The characterization of DFPA is essential to understand its properties and reactivity. Several analytical methods such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) can be used to identify and confirm the structure of DFPA.
DFPA can be analyzed by various techniques such as high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and fluorescence spectroscopy. These methods allow for the detection and quantification of DFPA in complex samples such as biological fluids and tissues.
DFPA exhibits unique fluorescent properties that make it a useful tool in biochemistry and life sciences. It is a fluorescent labeling reagent that can be attached to proteins, peptides, oligonucleotides, and other biomolecules to enable their detection and characterization in vitro and in vivo. DFPA is non-toxic to cells and does not affect their viability or function.
DFPA shows low toxicity and is considered safe for use in scientific experiments. However, its safety should be evaluated on a case-by-case basis, and proper precautions should be taken when handling and using DFPA to avoid any adverse effects.
DFPA has many applications in scientific experiments. It can be used as a fluorescent labeling reagent that enables the detection, localization, and quantification of biomolecules. It can also be used for the analysis and characterization of complex biological samples such as proteomes, peptidomes, and glycomes. Further, DFPA can be used as a tool in drug discovery and development by enabling the identification of drug targets and pharmacological pathways.
The current state of research on DFPA has seen extensive studies on its synthesis, properties, and biological applications. Researchers have explored its reactivity and versatility by using it in various chemical transformations and derivatives. Additionally, DFPA has been used to create novel fluorescent biosensors for the detection of specific molecules such as H2S and ROS.
DFPA has the potential to impact various fields of research and industry. In biotechnology, it can be used for the development of new biosensors, drug targets, and diagnostic tools for various diseases. It can also be used in chemical synthesis and catalysis to create new derivatives and materials with unique optical and electronic properties.
Despite its potential, DFPA has some limitations regarding its reactivity and sensitivity. Its fluorescence quenching can occur in the presence of some transition metals, limiting its use in some applications. Further, the current research on DFPA and its derivatives is limited, and there are several directions for future research, such as exploring the use of DFPA in the development of nanomaterials and its application in living cells and in vivo studies.
4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde is an interesting compound with many potential applications in various fields of research and industry. Its unique properties and reactivity make it a valuable tool for the development of new biosensors and materials. The current research on DFPA is extensive, but there are several directions for future studies. Proper handling and evaluation of its safety should be taken to avoid any adverse effects.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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